
Bis(2-indenyl)methane
Overview
Description
Bis(2-indenyl)methane is a bridged metallocene precursor characterized by two η⁵-2-indenyl ligands connected via a methylene (–CH₂–) bridge. This ansa-metallocene structure imposes a constrained bite angle (~120°), which significantly influences its steric and electronic properties . The compound is primarily synthesized via reductive coupling of 2-indenyl derivatives or Grignard-based methodologies, as exemplified in the preparation of ethylene-bridged bis(2-indenyl)titanium dichloride .
This compound derivatives are notable in catalysis, particularly in olefin polymerization and C–H bond activation. For instance, ethylidene-bridged bis(2-indenyl) zirconium complexes, when activated with methylaluminoxane (MAO), exhibit high productivity (up to 4,500 kg PE/mol Zr·h) and 1-hexene incorporation rates (12–15 mol%) in copolymerization . Additionally, density functional theory (DFT) studies reveal that the methylene bridge promotes bimolecular methane metathesis pathways over unimolecular routes due to steric constraints, with activation enthalpies ranging from 20–30 kcal/mol for Sc, Y, and Lu complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-indenyl)methane typically involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the indene acts as the nucleophile. The general reaction conditions include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Non-polar solvents like toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient separation and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indenyl rings. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Indenone derivatives.
Reduction: Dihydroindenyl derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Synthesis of Bis(2-indenyl)methane
The synthesis of this compound typically involves the reaction of 2-indanones with suitable reagents under controlled conditions. Various synthetic strategies have been developed, including:
- Conventional methods : Utilizing standard organic reactions to form the compound.
- Green chemistry approaches : Employing environmentally friendly solvents and catalysts to improve yield and reduce waste .
Metathesis Reactions
This compound serves as a ligand in metathesis reactions, particularly when coordinated to transition metals. These complexes can facilitate the exchange of alkyl groups between alkenes, which is crucial in polymerization processes. For instance, studies have shown that complexes derived from this compound exhibit enhanced stability and activity in olefin metathesis reactions .
Hydrogenation Catalysis
The compound has been investigated for its role as a catalyst in hydrogenation reactions. Metal complexes formed with this compound have demonstrated significant efficiency in reducing alkenes and alkynes to their corresponding alkanes. This application is vital in the petrochemical industry for refining processes .
C-C Bond Formation
This compound complexes are also utilized in cross-coupling reactions, where they facilitate the formation of carbon-carbon bonds. This capability is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
Biological Activities
Recent studies have examined the biological implications of this compound derivatives:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : Research indicates that certain this compound derivatives possess antibacterial properties, making them candidates for developing new antimicrobial agents .
Case Study 1: Metathesis Catalysis
A study published in Journal of Organometallic Chemistry explored the use of this compound-based complexes in metathesis reactions. The research demonstrated that these complexes exhibited high turnover numbers and selectivity for specific substrates, highlighting their potential for industrial applications .
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of this compound derivatives, researchers found that certain compounds effectively inhibited tumor growth in vitro and in vivo models. This study underscores the potential therapeutic applications of these compounds in oncology .
Mechanism of Action
The mechanism by which bis(2-indenyl)methane exerts its effects depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. In biological systems, its mechanism of action may involve interactions with cellular proteins and enzymes, leading to modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Catalytic Properties of Bridged Bis(indenyl) Complexes
Key Insights :
- Bridge Flexibility : this compound’s rigid methylene bridge enforces narrower bite angles (~120°) compared to Si-bridged (~115°) or ethylidene-bridged (~125°) analogs. This rigidity limits steric accessibility, favoring bimolecular reaction pathways in catalysis .
- Catalytic Efficiency: Si-bridged (2-indenyl)(1-indenyl) complexes exhibit superior molecular weight (MW) capabilities in polyethylene synthesis due to enhanced steric bulk and electronic asymmetry, whereas this compound derivatives excel in comonomer incorporation .
- Rotational Dynamics : Unbridged systems like 9,10-di(2-indenyl)anthracene exhibit atropisomerism with rotational barriers (~105 kJ/mol), enabling applications in molecular machines .
Computational and Mechanistic Studies
- Methane Metathesis : this compound Sc/Y/Lu complexes favor bimolecular pathways (Δ‡H = 20–30 kcal/mol) over tuck-in mechanisms due to steric hindrance, unlike Cp*₂ analogs .
- Steric vs. Electronic Effects : Quantitative structure-activity relationship (QSAR) models for Si-bridged metallocenes indicate steric factors (e.g., ligand substituent bulk) dominate over electronic effects in polymerization .
Chemical Reactions Analysis
Chemical Reactions Involving Bis(2-indenyl)methane
This compound is primarily used as a precursor to metallocene complexes. These complexes are formed by deprotonation of the indenyl groups, followed by coordination with a metal center. The resulting complexes are active catalysts in various reactions, including the polymerization of alkenes like ethylene and propylene .
Formation of Metallocene Complexes
The deprotonation of this compound can be achieved using strong bases such as butyllithium. The resulting dianion can then coordinate with metal halides to form metallocene complexes.
Metal | Complex Formation | Application |
---|---|---|
Zr | [Zr(η-Ind)] | Olefin polymerization |
Ti | [Ti(η-Ind)] | Olefin polymerization |
Hf | [Hf(η-Ind)] | Olefin polymerization |
Olefin Polymerization
Metallocene complexes derived from this compound are effective catalysts for the polymerization of ethylene and propylene. These catalysts offer high activity and selectivity, allowing for the production of polymers with specific properties.
Catalyst | Monomer | Polymerization Conditions | Product |
---|---|---|---|
Zr(Ind) | Ethylene | High pressure, high temperature | Polyethylene |
Ti(Ind) | Propylene | Low pressure, moderate temperature | Polypropylene |
Substituted Bis(indenyl)methane Compounds
Substituting the indenyl groups with alkyl or aryl groups can modify the electronic and steric properties of the metallocene complexes. This can lead to improved performance in olefin polymerization reactions.
Substituent | Effect on Catalyst |
---|---|
Alkyl | Increased steric hindrance |
Aryl | Enhanced electronic donation |
Q & A
Basic Questions
Q. What are the common synthetic routes for bis(2-indenyl)methane ligands, and how are reaction conditions optimized?
this compound ligands are typically synthesized via Suzuki coupling or alkylation-elimination strategies. For example, Suzuki coupling of 2-bromoindene with 2,2'-biphenyl diboronic acid using Pd(PPh₃)₄ in toluene under inert conditions achieves 79% yield after optimizing solvent, catalyst, and base (e.g., LiOH·H₂O) . Alternative routes involve alkylation of 2-(phenylsulfonyl)indane followed by HMPA-assisted elimination to avoid undesired C(1)-alkylation . High-throughput experimentation (HTE) in 96-well plates is critical for screening catalysts, solvents, and bases to improve efficiency .
Q. How are this compound complexes characterized to confirm structural integrity?
Key characterization methods include:
- NMR spectroscopy for tracking ligand substitution patterns and metal coordination.
- X-ray crystallography to resolve steric effects imposed by the ansa bridge .
- HPLC analysis to identify impurities (e.g., phenyl indene) in failed syntheses .
- Hydrogenation of intermediates to stabilize metallocene structures for further analysis .
Q. What challenges arise during ansa-metallocene synthesis, and how are they mitigated?
Common challenges include low yields due to competing side reactions (e.g., phenylsulfinate elimination or Heck-type insertion) . For instance, Ni-catalyzed coupling of ortho-bromo-(2-indenyl)benzene fails due to ligand decomposition, necessitating Pd-based catalysts . Reaction temperature control (-40°C to 0°C) and inert atmospheres are critical to suppress degradation .
Advanced Questions
Q. How does the ansa-methylene bridge influence catalytic activity in olefin polymerization?
The ansa bridge enforces a narrow bite angle (~120°), increasing steric congestion around the metal center. This enhances regioselectivity in ethylene/1-hexene copolymerization by amplifying ligand–monomer and ligand–chain interactions. DFT studies show that bimolecular C–H metathesis pathways dominate due to high enthalpic barriers for unimolecular "tuck-in" mechanisms .
Q. What factors govern stereochemical control in α-olefin polymerization using this compound catalysts?
Stereocontrol arises from ligand–monomer repulsion and chain migratory insertion dynamics. Statistical modeling of Zr-based catalysts reveals that steric interactions (2.0–2.5 kcal/mol) outweigh electronic effects. For example, C₁-symmetric Si-bridged bis(indenyl) catalysts exhibit high 1-hexene incorporation due to asymmetric ligand substitution . Quantitative structure-activity relationship (QSAR) models correlate bulky substituents (e.g., neopentyl) with improved molecular weight capability .
Q. How do computational methods elucidate reaction mechanisms in this compound complexes?
Density functional theory (DFT) calculations (e.g., MPW1K functional) model C–H bond metathesis pathways. For Sc, Y, and Lu complexes, bimolecular pathways are thermodynamically favored over unimolecular routes, with tunneling effects negligible under standard conditions. Steric differences between methyl and neopentyl ligands are minimized due to the ansa bridge’s rigidity .
Q. How do ligand modifications impact comonomer affinity in copolymerization?
Methylation of indenyl aromatic rings enhances comonomer (e.g., 1-hexene) incorporation by reducing ligand–monomer repulsion. Screening 28 catalysts revealed that substituents at the 3-position of the indenyl ligand improve activity at industrial temperatures (70–100°C). Steric bulk at the bridgehead (e.g., SiMe₂) further increases molecular weight capability .
Properties
IUPAC Name |
2-(1H-inden-2-ylmethyl)-1H-indene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-2-6-17-11-14(10-16(17)5-1)9-15-12-18-7-3-4-8-19(18)13-15/h1-8,10,12H,9,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDPXNNRCIXHFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CC3=CC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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